molecular formula C14H14Cl2N2O2 B2377900 4-(3-(3,4-Dichlorophenyl)prop-2-enoyl)piperazinecarbaldehyde CAS No. 1025311-59-4

4-(3-(3,4-Dichlorophenyl)prop-2-enoyl)piperazinecarbaldehyde

Cat. No.: B2377900
CAS No.: 1025311-59-4
M. Wt: 313.18
InChI Key: RGOHUWBULZWEDZ-DUXPYHPUSA-N
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Description

4-(3-(3,4-Dichlorophenyl)prop-2-enoyl)piperazinecarbaldehyde is a chemical compound with the molecular formula C14H14Cl2N2O2 It is characterized by the presence of a piperazine ring substituted with a 3,4-dichlorophenyl group and a prop-2-enoyl group

Preparation Methods

The synthesis of 4-(3-(3,4-Dichlorophenyl)prop-2-enoyl)piperazinecarbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorobenzaldehyde and piperazine.

    Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.

    Synthetic Routes: One common synthetic route involves the condensation of 3,4-dichlorobenzaldehyde with piperazine in the presence of a base to form the intermediate compound.

Chemical Reactions Analysis

4-(3-(3,4-Dichlorophenyl)prop-2-enoyl)piperazinecarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic ring or the piperazine ring are replaced by other groups.

Scientific Research Applications

4-(3-(3,4-Dichlorophenyl)prop-2-enoyl)piperazinecarbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-(3,4-Dichlorophenyl)prop-2-enoyl)piperazinecarbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

4-(3-(3,4-Dichlorophenyl)prop-2-enoyl)piperazinecarbaldehyde can be compared with other similar compounds, such as:

    4-(3-(3,4-Dichlorophenyl)prop-2-enoyl)piperazine: This compound lacks the aldehyde group present in this compound, which may result in different chemical reactivity and biological activity.

    3,4-Dichlorophenylpiperazine: This compound lacks the prop-2-enoyl group, which may affect its overall properties and applications.

    4-(3-(3,4-Dichlorophenyl)prop-2-enoyl)piperidine:

Properties

IUPAC Name

4-[(E)-3-(3,4-dichlorophenyl)prop-2-enoyl]piperazine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O2/c15-12-3-1-11(9-13(12)16)2-4-14(20)18-7-5-17(10-19)6-8-18/h1-4,9-10H,5-8H2/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOHUWBULZWEDZ-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=O)C(=O)C=CC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C=O)C(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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